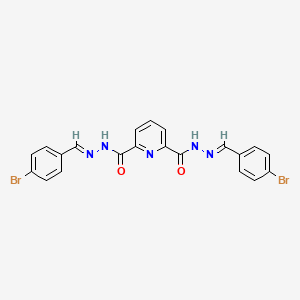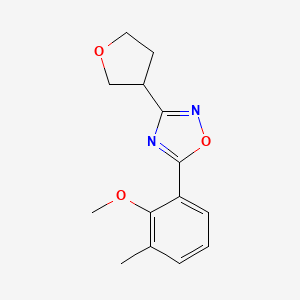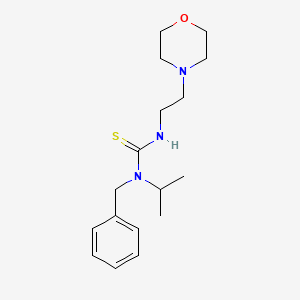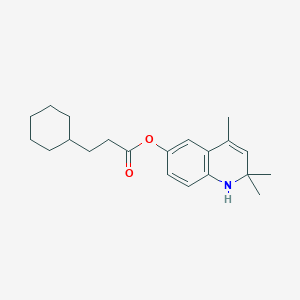![molecular formula C21H32N2O4S B5602394 N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)
N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, similar to N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, often involves multi-step chemical reactions starting from basic piperidine or its analogs. A relevant example is the synthesis of O-substituted derivatives of piperidine, where a parent compound is first formed through a coupling reaction, followed by substitution at specific sites with various electrophiles (H. Khalid et al., 2013). This method could be analogous to the synthesis of the target compound, which may involve sulfonylation and subsequent modifications to introduce the specific hydroxycyclohexyl and methylbenzyl groups.
Molecular Structure Analysis
The molecular structure of piperidine derivatives like the one in focus is characterized by the presence of a piperidine ring, a versatile scaffold that allows for a wide range of substitutions and modifications. The structural analysis often involves advanced spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of functional groups (V. L. Gein et al., 2005). The presence of sulfonyl and carboxamide groups in the compound of interest adds to its chemical complexity and influences its physical and chemical properties.
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their chemical reactivity and interaction with different reagents. For instance, reactions involving piperidine as a basic catalyst in the formation of cyclohexanone derivatives highlight the reactivity of the piperidine nitrogen atom and its utility in organic synthesis (V. L. Gein et al., 2007). Such reactivity is pertinent in further chemical modifications of the this compound molecule to introduce or alter functional groups, influencing its overall chemical behavior.
Physical Properties Analysis
The physical properties of piperidine derivatives, including the compound , are significantly influenced by their molecular structure. Characteristics such as solubility, melting point, and crystalline structure are determined by the nature and arrangement of functional groups within the molecule. For example, the crystal structure analysis of N-p-Methylbenzyl benzamide, a compound with a similar sulfonamide moiety, reveals insights into intermolecular interactions and molecular packing, which can be extrapolated to understand the physical properties of related compounds (Juntao Luo & Wenqiang Huang, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-16-6-5-7-17(14-16)15-28(26,27)23-12-10-18(11-13-23)21(25)22(2)19-8-3-4-9-20(19)24/h5-7,14,18-20,24H,3-4,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWNPEQZHCHBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)
![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)
![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)
![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)



![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
![4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)